6-Ethylidene-Obeticholic Acid

描述

6-Ethylidene-Obeticholic Acid is a synthetic derivative of a naturally occurring bile acid. It is known for its potent activity as an agonist of the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. This compound has garnered significant attention for its therapeutic potential, particularly in the treatment of liver diseases such as primary biliary cholangitis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid typically involves the modification of chenodeoxycholic acid. The key steps include:

Alkylation: Introduction of the ethylidene group at the 6-position.

Hydroxylation: Addition of hydroxyl groups at specific positions to enhance receptor binding affinity.

Cyclization: Formation of the cyclopenta[a]phenanthrene structure.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various derivatives depending on the substituent introduced.

科学研究应用

Treatment of Primary Biliary Cholangitis (PBC)

6-Ethylidene-Obeticholic Acid has been studied for its efficacy in treating PBC, an autoimmune disease characterized by progressive destruction of the bile ducts leading to cholestasis and liver fibrosis. Clinical trials have shown that OCA significantly reduces alkaline phosphatase levels, a key marker for cholestasis, in patients who are intolerant to ursodeoxycholic acid (UDCA) treatment.

| Study | Dosage | Alkaline Phosphatase Reduction | Common Adverse Effects |

|---|---|---|---|

| Phase 2 Trial | OCA 10 mg | -53.9% | Pruritus (15%) |

| Phase 2 Trial | OCA 50 mg | -37.2% | Pruritus (38%) |

| Placebo | - | -0.8% | - |

The reduction in alkaline phosphatase was statistically significant compared to placebo (p < 0.0001) and was sustained over a six-year follow-up period .

Non-Alcoholic Fatty Liver Disease (NAFLD)

The role of this compound in treating NAFLD and non-alcoholic steatohepatitis (NASH) has also been explored. In a multicenter phase 3 trial, interim results indicated improvements in liver histology among patients treated with OCA compared to placebo .

| Trial | Outcome | Response Rate |

|---|---|---|

| REGENERATE Study | Improvement in liver histology | 37% overall; up to 80% with specific biomarkers |

The study highlighted that patients with higher ratios of Cyp7b1/Cyp8b1 exhibited better treatment responses, suggesting a potential biomarker for predicting efficacy .

Safety and Tolerability

While this compound shows promise in clinical applications, safety concerns have been noted. The most common adverse effect reported is pruritus, which led to discontinuation in a significant number of patients at higher doses . Long-term safety continues to be monitored through ongoing studies.

作用机制

6-Ethylidene-Obeticholic Acid exerts its effects by binding to the farnesoid X receptor. This binding activates the receptor, leading to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of the farnesoid X receptor helps reduce bile acid levels in the liver, thereby alleviating conditions like primary biliary cholangitis.

相似化合物的比较

Chenodeoxycholic Acid: The natural bile acid from which 6-Ethylidene-Obeticholic Acid is derived.

Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.

Obeticholic Acid: A closely related compound with similar therapeutic applications.

Uniqueness: this compound is unique due to its enhanced potency as a farnesoid X receptor agonist compared to its parent compound, chenodeoxycholic acid. This increased potency makes it more effective in regulating metabolic pathways and treating liver diseases.

生物活性

6-Ethylidene-Obeticholic Acid (6-ECDCA) is a semisynthetic derivative of chenodeoxycholic acid (CDCA), which is a primary bile acid. This compound has gained attention due to its enhanced biological activity, particularly as a selective agonist of the farnesoid X receptor (FXR). FXR plays a crucial role in regulating bile acid, cholesterol, and glucose metabolism, making 6-ECDCA a potential therapeutic agent for various liver diseases.

The primary biological activity of 6-ECDCA is its potent agonism of FXR. Upon activation, FXR regulates several metabolic pathways, including:

- Bile Acid Synthesis : Enhances the synthesis and secretion of bile acids.

- Cholesterol Metabolism : Modulates cholesterol homeostasis.

- Glucose Regulation : Influences glucose metabolism and insulin sensitivity.

The structural modification of adding an ethyl group at the 6α-position significantly increases its potency compared to its parent compound, CDCA, making it a more effective therapeutic agent for liver-related conditions.

Comparative Potency

The following table summarizes the comparative potency and clinical applications of various bile acids and their derivatives:

| Compound Name | Structure/Modification | FXR Agonism Potency | Clinical Use |

|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Natural bile acid | Moderate | Metabolic regulation |

| Ursodeoxycholic Acid (UDCA) | Epimer of CDCA | Low | Treats cholestasis; protects liver |

| Obeticholic Acid (OCA) | 6α-Ethyl derivative of CDCA | High | Approved for primary biliary cholangitis |

| 6-Ethylchenodeoxycholic Acid | Similar structure without modification | Moderate | Research on metabolic effects |

| This compound | 6α-Ethyl modification | High | Potential in treating liver diseases |

This table highlights that 6-ECDCA has a superior agonistic effect on FXR compared to other compounds in the same class, suggesting its potential in therapeutic applications.

Efficacy in Liver Diseases

Recent studies have demonstrated the efficacy of 6-ECDCA in various liver disease models. For instance:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : In murine models, treatment with OCA (and by extension, 6-ECDCA) has been shown to suppress hepatocyte death and liver fibrosis. The mechanism involves the suppression of metabolic stress-induced p53 activation, indicating that FXR activation plays a protective role in hepatocyte survival .

- Primary Biliary Cholangitis (PBC) : In real-world settings, patients with PBC who had an incomplete response to UDCA showed significant biochemical improvements when treated with OCA. Specifically, 47% of patients met the primary endpoint of reduced alkaline phosphatase levels after 12 months of therapy .

Clinical Trials

Several clinical trials have focused on the effects of OCA and its derivatives:

- Phase 3 Trials : The POISE trial demonstrated that OCA significantly reduces alkaline phosphatase levels in PBC patients compared to placebo .

- Phase 4 Studies : Ongoing studies are assessing the long-term safety and efficacy of OCA in diverse populations, emphasizing its role as an adjunct therapy for liver diseases .

Summary of Findings

- Anti-Fibrotic Activity : 6-ECDCA exhibits anti-fibrotic effects through FXR activation, which is crucial for managing liver fibrosis and steatosis.

- Metabolic Regulation : The compound's ability to regulate glucose and lipid metabolism positions it as a candidate for treating metabolic syndrome-related liver conditions.

属性

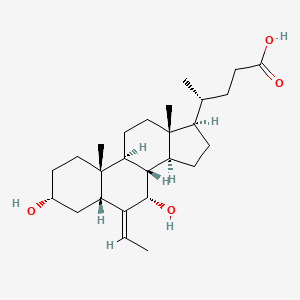

IUPAC Name |

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWLPIJNFPHG-ZWVRHZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。